Technical Profile: 2-(Difluoromethoxy)-1,1,1-trifluoroethane (HFE-245fa2)
Technical Profile: 2-(Difluoromethoxy)-1,1,1-trifluoroethane (HFE-245fa2)
Executive Summary
2-(Difluoromethoxy)-1,1,1-trifluoroethane (CAS: 1885-48-9), commonly designated as HFE-245fa2 or RE-245cb , is a segregated hydrofluoroether (HFE) critical to the pharmaceutical and fluorochemical industries. It serves as the primary advanced intermediate in the synthesis of Desflurane (Suprane), a widely used volatile anesthetic. Beyond its role as a pharmaceutical precursor, HFE-245fa2 is gaining traction as a working fluid in Organic Rankine Cycles (ORC) for low-grade heat recovery due to its favorable thermodynamic profile and thermal stability.
This guide provides a comprehensive technical analysis of HFE-245fa2, detailing its physicochemical properties, industrial synthesis pathways, reactivity profile, and safety considerations for researchers and process engineers.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
HFE-245fa2 is a clear, colorless liquid at room temperature with a boiling point slightly above ambient, making it highly volatile. Its structure consists of a trifluoroethyl group linked via an ether oxygen to a difluoromethyl group (
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(Difluoromethoxy)-1,1,1-trifluoroethane | |
| Common Designations | HFE-245fa2, RE-245cb, FEFME | FEFME = Fluorinated Ether Fluoromethoxy Ethane |
| CAS Registry Number | 1885-48-9 | |
| Molecular Formula | ||
| Molecular Weight | 150.05 g/mol | |
| Boiling Point | 29.2 °C (84.6 °F) | Critical parameter for handling and storage [1] |
| Density | 1.339 ± 0.06 g/cm³ | At 25 °C [2] |
| Vapor Pressure | High (Volatile) | Requires sealed storage at < 20 °C |
| Global Warming Potential | 981 | 100-year time horizon [3] |
| Solubility | Miscible in alcohols, ethers, chloroform | Low aqueous solubility |
| Appearance | Clear, colorless liquid | Ethereal odor |
Synthesis & Manufacturing Methodologies
The industrial production of HFE-245fa2 is primarily achieved through the alkylation of 2,2,2-trifluoroethanol (TFE) with chlorodifluoromethane (HCFC-22), typically via a phase-transfer catalyzed Williamson ether synthesis or a carbene insertion mechanism.
Primary Synthesis Pathway
The reaction involves the deprotonation of TFE by a strong base (e.g., NaOH or KOH) to generate the trifluoroethoxide anion, which then attacks the difluorocarbene intermediate generated in situ from HCFC-22.
Reaction Stoichiometry:
-
Reagents: 2,2,2-Trifluoroethanol (TFE), Chlorodifluoromethane (R-22), Sodium Hydroxide.
-
Conditions: Alkaline medium, often requiring a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous base and the organic halide.
-
Yield: High selectivity is achievable, though competing hydrolysis of the carbene can reduce efficiency.
Conversion to Desflurane
HFE-245fa2 is the direct precursor to Desflurane (
Reaction:
Process Flow Diagram
The following diagram illustrates the industrial workflow from raw materials to the final anesthetic product.
Figure 1: Synthetic pathway from Trifluoroethanol to Desflurane via HFE-245fa2 intermediate.
Reactivity & Stability Profile
Thermal Stability
HFE-245fa2 exhibits high thermal stability typical of fluorinated ethers. However, due to its low boiling point (29.2 °C), it exists as a vapor or volatile liquid under standard laboratory conditions. In Organic Rankine Cycle applications, it is stable up to working temperatures of ~150–200 °C, provided no strong Lewis acids are present.
Chemical Reactivity[7]
-
Oxidation: Resistant to atmospheric oxidation.
-
Fluorination: The C-H bonds adjacent to the ether oxygen and the
group are susceptible to radical halogenation. This property is exploited in the synthesis of Desflurane, where the ethyl C-H bond is targeted. -
Hydrolysis: The ether linkage is stable to hydrolysis under neutral and mild acidic/basic conditions. However, the difluoromethyl group (
) can be susceptible to hydrolysis under extreme basic conditions at elevated temperatures.
Applications
Pharmaceutical Manufacturing
The primary commercial application of HFE-245fa2 is as the Key Starting Material (KSM) for Desflurane. The high purity requirements for anesthetics necessitate rigorous distillation of HFE-245fa2 to remove trace chlorinated impurities before the final fluorination step [1].
Organic Rankine Cycles (ORC)
Recent thermodynamic studies have identified HFE-245fa2 as a promising working fluid for low-temperature waste heat recovery. Its molecular weight and boiling point allow for efficient expansion in micro-turbines, offering a balance between cycle efficiency and equipment size [4].
Specialty Solvent
As a segregated hydrofluoroether, HFE-245fa2 serves as a specialized solvent for fluorinated oils and greases. Its zero Ozone Depletion Potential (ODP) makes it a viable candidate for precision cleaning applications where high volatility is required for rapid drying.
Safety & Environmental Stewardship
Handling & Storage
-
Volatility: With a boiling point of 29.2 °C, HFE-245fa2 can boil in a warm room. Containers must be stored in a cool environment (< 20 °C) and opened only in well-ventilated fume hoods to prevent pressure buildup and inhalation.
-
Flammability: While highly fluorinated compounds are generally non-flammable, the hydrogen content in HFE-245fa2 means it may exhibit flammability limits in air under high-energy ignition sources. It is generally classified as having low flammability.
Environmental Impact
-
ODP: 0 (Does not contain chlorine or bromine capable of reaching the stratosphere).[1]
-
GWP: 981 (100-year ITH). While lower than many HFCs, it is still a potent greenhouse gas. Users must employ closed-loop systems to minimize atmospheric release [3].
Toxicology
Specific toxicological data for HFE-245fa2 is limited compared to its derivative Desflurane. However, as a volatile fluorinated ether, it may possess anesthetic properties at high concentrations. Inhalation can cause central nervous system depression, dizziness, and narcosis. Standard industrial hygiene practices for volatile anesthetics (e.g., scavenging systems) should be applied.
References
-
European Patent Office. (1996). Process for the preparation of 2-difluoromethoxy-1,1,1,2-tetrafluoroethane (Desflurane).[2][3][4][5][6] EP0482938B1. Link
-
MedChemExpress. (2024). Safety Data Sheet: 2-(Difluoromethoxy)-1,1,1-trifluoroethane.[7][8][9][5][10]Link
-
Tokuhashi, K., et al. (1999).[7] Rate constants for the reactions of OH radicals with HFE-245fa2. International Journal of Chemical Kinetics.[7] Link
-
Invernizzi, C., et al. (2016). Comparison of working fluids and cycle optimization for heat recovery ORCs. Energy.[11] Link
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